Synthesis and Properties of 2-Cyano-5-methylbenzoic Acid: A Comprehensive Technical Guide
Synthesis and Properties of 2-Cyano-5-methylbenzoic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, bifunctional aromatic building blocks are critical for developing complex molecular architectures. 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) is a highly versatile intermediate characterized by the presence of an electron-withdrawing cyano group, a carboxylic acid moiety, and an electron-donating methyl group[1]. This unique electronic push-pull system, combined with distinct orthogonal reactivities, makes it an ideal scaffold for synthesizing tetrazoles, functionalized benzamides, and substituted benzylamines.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationales, and field-proven synthetic protocols for 2-Cyano-5-methylbenzoic acid, ensuring researchers can achieve high-yield, reproducible results in their drug development pipelines.
Physicochemical Profiling & Structural Properties
Understanding the intrinsic properties of 2-Cyano-5-methylbenzoic acid is crucial for predicting its behavior in various solvent systems and its interactions during biological screening. The cyano group significantly increases the acidity of the adjacent carboxylic acid compared to standard benzoic acid derivatives due to its strong
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Predictive Basis |
| Chemical Name | 2-Cyano-5-methylbenzoic acid | IUPAC Standard |
| CAS Registry Number | 1261758-80-8 | ChemicalBook[1] |
| Molecular Formula | C₉H₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 161.16 g/mol | Sigma-Aldrich |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Carboxyl =O, -OH, Cyano ≡N) | Structural Analysis |
| Topological Polar Surface Area | ~61.1 Ų | Computed based on analogs[3] |
| Physical State | Solid (typically off-white powder) | Commercial Specifications[4] |
Strategic Synthesis Routes: Mechanistic Causality & Design
The synthesis of 2-Cyano-5-methylbenzoic acid generally relies on the transformation of an existing ortho-substituted functional group on a 5-methylbenzoic acid core. We detail two highly robust methodologies: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.
Route A: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylbenzoic Acid
Mechanistic Causality: Aryl bromides are excellent electrophiles for Pd-catalyzed cross-coupling. However, the cyanation of aryl halides is notoriously challenging because the cyanide ion (
To circumvent this, Zinc cyanide (
Mechanism of Palladium-catalyzed cyanation of 2-bromo-5-methylbenzoic acid.
Route B: Sandmeyer Cyanation of 2-Amino-5-methylbenzoic Acid
Mechanistic Causality: The Sandmeyer reaction leverages the diazotization of an aniline derivative to create a superlative leaving group (nitrogen gas,
The subsequent addition of a Cu(I) salt (CuCN) acts as a Single Electron Transfer (SET) mediator. Cu(I) donates an electron to the diazonium cation, releasing
Synthetic pathways to 2-Cyano-5-methylbenzoic acid via Pd-catalysis and Sandmeyer reaction.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks.
Protocol 1: Palladium-Catalyzed Cyanation
This method is preferred for scale-up due to the avoidance of explosive diazonium intermediates.
-
Preparation & Degassing: In a flame-dried 250 mL Schlenk flask, combine 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol),
(3.27 g, 27.9 mmol, 0.6 equiv), and (2.68 g, 2.3 mmol, 5 mol%). Add 100 mL of anhydrous DMF. -
Atmosphere Control: Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The solution should turn from a pale yellow suspension to a clear, deeper yellow solution upon heating, indicating the active Pd(0) species.
-
Reaction Execution: Heat the sealed flask to 120 °C for 14 hours under an argon atmosphere. Monitor via TLC (DCM:MeOH 9:1). The starting material spot (
) should disappear, replaced by a more polar, UV-active product spot ( ). -
Workup: Cool the mixture to room temperature. Dilute with 200 mL of EtOAc and filter through a pad of Celite to remove insoluble zinc salts and palladium black.
-
Isolation: Wash the organic filtrate with 1M HCl (3 x 100 mL) to remove DMF, followed by brine. Dry over anhydrous
, filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield 2-Cyano-5-methylbenzoic acid as an off-white solid.
Protocol 2: Sandmeyer Cyanation
This method is highly cost-effective for laboratory-scale synthesis.
-
Diazotization: Suspend 2-amino-5-methylbenzoic acid (5.0 g, 33.1 mmol) in 30 mL of water and 10 mL of concentrated HCl (37%) in a 250 mL round-bottom flask. Cool the suspension to 0 °C using an ice-salt bath.
-
Nitrite Addition: Dissolve
(2.5 g, 36.4 mmol) in 10 mL of cold water. Add this solution dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The suspension will clarify into a pale yellow solution of the diazonium salt. Starch-iodide paper should turn blue-black, confirming a slight excess of nitrous acid. -
Cyanometallate Preparation: In a separate flask, dissolve
(3.5 g, 39.1 mmol) and (6.5 g, 100 mmol) in 40 mL of water. Caution: Highly toxic, perform in a fume hood. Cool to 0 °C. -
Coupling: Neutralize the diazonium solution carefully with cold aqueous
until pH ~6, then add it dropwise to the vigorously stirred CuCN/KCN solution. Self-Validation: Immediate gas evolution ( ) and a color change to dark brown/red will occur. -
Completion & Isolation: Heat the mixture to 60 °C for 1 hour to ensure complete nitrogen extrusion. Cool to room temperature, acidify carefully with 2M HCl to pH 2 (trap evolved HCN gas in a bleach scrubber). Extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate to afford the crude nitrile, which can be purified by silica gel chromatography.
Downstream Applications in Drug Development
The strategic placement of the cyano and carboxyl groups on the toluene core makes 2-Cyano-5-methylbenzoic acid a highly prized intermediate in medicinal chemistry:
-
Tetrazole Bioisosteres: The cyano group can undergo a [3+2] cycloaddition with sodium azide (
) in the presence of an ammonium chloride or zinc bromide catalyst to form a 1H-tetrazole. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, frequently utilized in the design of antihypertensives (e.g., Angiotensin II receptor blockers). -
Primary Amine Synthesis: Reduction of the nitrile using Raney Nickel/H₂ or Lithium Aluminum Hydride (
) yields 2-(aminomethyl)-5-methylbenzoic acid. This is a critical precursor for synthesizing rigidified lactams or functionalized benzylamine pharmacophores. -
Metabolic Soft Spots: The 5-methyl group serves as a lipophilic handle that can act as a metabolic "soft spot," allowing for controlled hepatic clearance via Cytochrome P450-mediated oxidation to the corresponding benzyl alcohol or carboxylic acid during in vivo studies.
References
-
Scholaris.ca. "Stereoselective Heterocycle Synthesis via Alkene Difunctionalization". Scholaris. Available at:[Link]
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